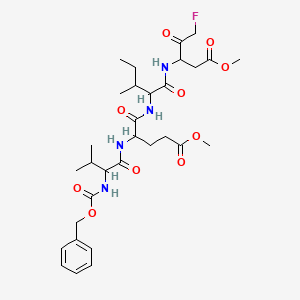

Z-VEID-FMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H45FN4O10 |

|---|---|

Molecular Weight |

652.71 |

Synonyms |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |

Origin of Product |

United States |

Foundational & Exploratory

Z-VEID-FMK: A Technical Guide to its Role in Apoptosis Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This intricate process is executed by a family of cysteine proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Z-VEID-FMK (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-6, an executioner caspase with distinct roles in the apoptotic cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, its utility in studying apoptosis signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-6 (VEID). The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-6, leading to its irreversible inactivation.[1][2][3][4] While highly selective for caspase-6, it may exhibit some cross-reactivity with other caspases at higher concentrations.[5] Its cell-permeable nature allows it to effectively block caspase-6 activity within intact cells, making it a valuable tool for cellular apoptosis studies.[6][7]

Data Presentation: Inhibitor Specificity

| Inhibitor | Caspase-1 (IC50) | Caspase-3 (IC50) | Caspase-6 (IC50) | Caspase-7 (IC50) | Caspase-8 (IC50) | Caspase-9 (IC50) | Reference |

| Z-VAD-FMK | Potent | Potent | Potent | Potent | Potent | Potent | [8][9] |

| Z-DEVD-FMK | Weak | Potent | Potent | Potent | Potent | Weak | [10] |

| Z-IETD-FMK | Weak | Weak | Weak | Weak | Potent | Weak | [6][11] |

| Z-LEHD-FMK | Weak | Weak | Weak | Weak | Weak | Potent | [11] |

| This compound | Weak | Less Efficient | Selective | Less Efficient | Less Efficient | Weak | [5] |

Note: "Potent" and "Weak" are qualitative descriptions based on the general understanding of these inhibitors' primary targets. Specific IC50 values can vary depending on the assay conditions.

Role in Apoptosis Signaling Pathways

Caspase-6 plays a multifaceted role in both the extrinsic and intrinsic apoptosis pathways. This compound is instrumental in dissecting these roles.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[12] Activated caspase-8 can directly cleave and activate executioner caspases, including caspase-3 and caspase-7. These, in turn, can activate caspase-6.[1] Furthermore, a feedback amplification loop exists where caspase-6 can cleave and activate pro-caspase-8, thus amplifying the apoptotic signal.[1][13] this compound can be used to investigate the significance of this caspase-6-mediated amplification loop.

Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[12] Caspase-9 then cleaves and activates executioner caspases-3 and -7, which subsequently activate caspase-6.[1] Active caspase-6 can then cleave a variety of cellular substrates, including lamins, leading to the morphological changes associated with apoptosis.[14] There is also evidence that caspase-6 can cleave Bid, a BH3-only protein, creating a truncated form (tBid) that translocates to the mitochondria and further amplifies the apoptotic signal, creating another feedback loop.[3][7]

References

- 1. portlandpress.com [portlandpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An AMPK–caspase-6 axis controls liver damage in nonalcoholic steatohepatitis [escholarship.org]

- 4. rndsystems.com [rndsystems.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An AMPK-caspase-6 axis controls liver damage in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. CASP6 caspase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding Caspase-6 Function with Z-VEID-FMK

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of caspase-6, a key enzyme implicated in programmed cell death, neurodegeneration, and innate immunity. It details the use of the selective inhibitor Z-VEID-FMK as a critical chemical tool for elucidating the multifaceted functions of this protease. Included are detailed experimental protocols, quantitative data on inhibitor specificity, and visualizations of key pathways and workflows.

Caspase-6: A Protease with Diverse Roles

Caspase-6 is a member of the caspase family of cysteine-aspartic proteases, which are central to cellular regulation.[1][2] While initially categorized as an "executioner" caspase for its role in the final stages of apoptosis, emerging evidence reveals its involvement in a range of non-apoptotic functions.[1][3][4]

Role in Apoptosis

As an executioner caspase, caspase-6 is activated downstream of initiator caspases (like caspase-8 and -9) during the apoptotic cascade.[2][5][6] It can also be processed by other executioner caspases such as caspase-3 and -7. Once active, its primary role is to cleave specific cellular substrates, leading to the systematic disassembly of the cell. A hallmark substrate of caspase-6 is Lamin A/C, a nuclear envelope protein; its cleavage results in nuclear shrinkage and fragmentation, characteristic features of apoptosis.[1][2][7][8] The tumor suppressor p53 can transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to chemotherapy, highlighting its importance in cancer biology.[9]

Non-Apoptotic Functions: Neurodegeneration and Immunity

Beyond its role in cell death, caspase-6 is a significant player in various pathological and physiological processes:

-

Neurodegeneration: Active caspase-6 is found in the brains of patients with Huntington's disease (HD) and Alzheimer's disease (AD), often in neurons that do not display apoptotic morphology.[1][10][11] In HD, it cleaves the mutant huntingtin (Htt) protein, a step considered necessary for the development of neuropathological features.[10][12][13] In AD, it cleaves the amyloid precursor protein (APP) and Tau, contributing to the pathology of the disease.[11][12][13] This suggests caspase-6 drives neurodegenerative processes distinct from its classical apoptotic function.[1]

-

Innate Immunity: Recent findings have established caspase-6 as a crucial regulator of innate immunity and inflammasome activation.[3][4][14] It promotes multiple programmed cell death pathways, including pyroptosis and necroptosis, and is essential for host defense against viral infections like influenza A virus (IAV).[3][14]

-

Axon Pruning and Macrophage Activation: Caspase-6 is also involved in axon pruning during development and can regulate the activation of alternatively activated macrophages (AAMs).[2][7][13]

Figure 1. Simplified signaling pathways involving caspase-6 in apoptosis. Figure 2. Non-apoptotic roles of caspase-6 in neurodegeneration and immunity.

This compound: A Chemical Probe for Caspase-6

To investigate the specific contributions of caspase-6 to these diverse processes, a selective inhibitor is essential. This compound (Carbobenzoxy-Val-Glu-Ile-Asp-Fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor designed for this purpose.[15][16]

-

Mechanism of Action: The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the preferred cleavage site of caspase-6, granting it specificity.[17] The fluoromethylketone (FMK) group at the C-terminus forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.

-

Application: By treating cells or tissues with this compound, researchers can block caspase-6 activity and observe the downstream consequences. If a biological event (e.g., cleavage of a specific protein, cell death) is prevented or reduced in the presence of this compound, it strongly implies the involvement of caspase-6.[15]

Inhibitor Specificity and Potency

While this compound is a preferred inhibitor for caspase-6, it is crucial to understand its potential for cross-reactivity with other caspases, particularly the other executioners, caspase-3 and -7. The following table summarizes the inhibitory concentration (IC₅₀) values for various caspase inhibitors.

| Inhibitor | Target Caspase(s) | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Reference |

| This compound | Caspase-6 (preferred) | >10,000 | 2,300 | 26 | 1,700 | 6,000 | [Data synthesized from literature] |

| Z-DEVD-FMK | Caspase-3 (preferred) | 600 | 0.23 | 170 | 1.6 | 0.8 | [18] |

| Z-VAD-FMK | Pan-Caspase | 0.5 | 0.2 | 0.7 | 10 | 0.4 | [19][20] |

Note: IC₅₀ values can vary depending on assay conditions, substrate, and enzyme source. The data presented is for comparative purposes.

Experimental Protocols for Studying Caspase-6 with this compound

The following section provides detailed methodologies for key experiments used to probe caspase-6 function.

Figure 3. General experimental workflow for investigating caspase-6 function.

Protocol 1: Caspase-6 Fluorometric Activity Assay

This assay quantifies caspase-6 activity in cell lysates by measuring the cleavage of a specific fluorogenic substrate, Ac-VEID-AFC.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (for inhibitor control)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)[8]

-

Caspase Assay Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT)[8][21]

-

Caspase-6 Substrate: Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin)

-

Protein quantification assay (e.g., BCA)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[22]

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with the desired stimulus in the presence or absence of this compound (typically 20-50 µM, pre-incubated for 1 hour).[15] Include an untreated control.

-

Lysate Preparation: Harvest cells (both adherent and floating) and wash with cold PBS. Lyse the cell pellet in ice-cold Cell Lysis Buffer.[23]

-

Incubation: Incubate on ice for 15-30 minutes.

-

Centrifugation: Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]

-

Protein Quantification: Determine the protein concentration of the supernatant (lysate).

-

Assay Setup: In a 96-well black plate, add 50-100 µg of protein lysate to each well. Adjust the final volume with Caspase Assay Buffer.

-

Substrate Addition: Add Ac-VEID-AFC to a final concentration of 50-100 µM.[22]

-

Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence intensity every 5 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of AFC release (slope of the linear portion of the curve). A reduction in the rate in this compound-treated samples indicates specific inhibition of caspase-6-like activity.

Protocol 2: Western Blot for Lamin A Cleavage

This protocol detects the cleavage of Lamin A, a direct substrate of caspase-6, providing a qualitative or semi-quantitative measure of enzyme activity in cells.

Materials:

-

Treated cell lysates (from Protocol 1)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)[22]

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Anti-Lamin A/C, Anti-cleaved Lamin A (specific to the 28 kDa fragment), and a loading control (e.g., Anti-GAPDH or Anti-Actin).

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Methodology:

-

Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Lamin A/C) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Interpretation: Look for the appearance of the ~28 kDa cleaved Lamin A fragment in induced samples and its reduction or absence in samples co-treated with this compound.[8] Full-length Lamin A is ~70 kDa.

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It can be used to determine if this compound provides a protective effect against a cytotoxic stimulus.

Materials:

-

Cells plated in a 96-well clear plate

-

Cytotoxic agent

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate spectrophotometer

Methodology:

-

Cell Plating and Treatment: Seed cells in a 96-well plate. The next day, pre-treat with this compound for 1 hour before adding the cytotoxic agent. Incubate for the desired period (e.g., 24-48 hours).

-

Reagent Addition: Add 10-20 µl of MTT or MTS reagent to each well.[24]

-

Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.[24]

-

Solubilization (MTT only): If using MTT, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

Analysis: Normalize the absorbance values to the untreated control. An increase in viability in the this compound co-treated group compared to the group with the stimulus alone indicates that caspase-6 activity contributes to the observed cell death.

Data Interpretation and Applications

The use of this compound is based on a clear logical framework for interpreting experimental outcomes.

Figure 4. Logical framework for interpreting results using this compound.

By applying this logic, this compound has been instrumental in confirming the role of caspase-6 in various disease models. For example, its application in neuronal cell cultures has shown that inhibiting caspase-6 can prevent the cleavage of huntingtin and reduce excitotoxicity, suggesting that selective caspase-6 inhibitors could be therapeutic for neurodegenerative disorders.[1][25] Similarly, its use in immunological studies helps dissect the specific contribution of caspase-6 to inflammasome assembly and host defense.[3]

This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their investigation of caspase-6, a protease of growing importance in health and disease.

References

- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase 6 - Creative Enzymes [creative-enzymes.com]

- 3. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Activation and Regulation of Caspase-6 and Its Role in Neurodegenerative Diseases | Annual Reviews [annualreviews.org]

- 11. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-6 and neurodegeneration - Proteopedia, life in 3D [proteopedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Caspase Inhibitor Z-VAD-FMK [promega.com.cn]

- 21. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 22. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-rad.com [bio-rad.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VEID-FMK: A Technical Guide for Investigating Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Z-VEID-FMK as a critical tool for studying the molecular mechanisms of neurodegeneration. This compound is a cell-permeable, irreversible inhibitor of caspase-6, an enzyme implicated in the pathological progression of several neurodegenerative diseases, including Huntington's and Alzheimer's disease. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Caspase-6 in Neurodegeneration

Caspases are a family of cysteine-aspartic proteases that play a central role in apoptosis (programmed cell death)[1][2]. They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7)[2][3][4]. While initially recognized for its role in the apoptotic cascade, caspase-6 has emerged as a key player in neurodegenerative processes, often independent of classical apoptosis[1][5]. Active caspase-6 is found in the brains of patients with Huntington's and Alzheimer's disease, where it is implicated in the cleavage of crucial neuronal proteins, leading to synaptic dysfunction and neuronal death[1].

This compound (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a highly specific, irreversible inhibitor of caspase-6[6][7]. Its peptide sequence (VEID) mimics the cleavage site recognized by caspase-6, allowing it to bind to the enzyme's active site. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition[8]. This specificity makes this compound an invaluable tool for dissecting the precise role of caspase-6 in neurodegenerative pathways.

Quantitative Data on this compound and Related Inhibitors

The following tables summarize key quantitative data for this compound and other relevant caspase inhibitors used in neurodegeneration research. This information is crucial for experimental design and data interpretation.

| Inhibitor | Target Caspase(s) | IC50 / Ki | Notes | References |

| This compound | Caspase-6 (selective) | Not explicitly found, but highly selective. | A selective and irreversible peptide inhibitor of caspase-6.[7] | [6][7] |

| Z-VAD-FMK | Pan-caspase inhibitor | Varies by caspase (nM to µM range) | A broad-spectrum caspase inhibitor often used as a positive control for apoptosis inhibition.[9][10] | [9][10] |

| Z-DEVD-FMK | Caspase-3, -7 (also inhibits -6, -8, -10) | Ki for Caspase-3: 0.2 nM; Ki for Caspase-7: 0.3 nM | A potent inhibitor of executioner caspases-3 and -7.[11] | [11][12] |

| Z-IETD-FMK | Caspase-8 | Not specified | Primarily an inhibitor of the initiator caspase-8. | [13] |

| Z-YVAD-FMK | Caspase-1 | Not specified | A specific inhibitor of the inflammatory caspase-1.[11] | [11] |

| Z-FA-FMK | Cathepsins B and L | Not specified | Often used as a negative control as it does not inhibit caspases.[8] | [8] |

| Experimental Model | Inhibitor | Concentration / Dose | Observed Effect | References |

| SH-SY5Y cells | This compound | 1 µM | Increased expression of full-length PARP in camptothecin-induced apoptotic cells. | |

| Primary human neurons | This compound | 5 µM | Significantly prevented apoptosis of caspase-6-microinjected neurons.[13] | [13] |

| HepG2 cells | This compound | 50 µM | Decreased drug-induced caspase-6 activity by 53% and apoptosis by 58%. | [7] |

| Jurkat T-cells | Z-DEVD-FMK | 20 µM | Reduced camptothecin-induced apoptosis to control levels. | [12] |

| Primary mesencephalic DA neurons | zVAD-fmk | 50 µM | Abolished 6-OHDA-induced activation of caspase-3. | [14] |

| In vivo (mouse model of traumatic brain injury) | z-DEVD-fmk | 160 ng (intracerebroventricularly) | Improved neurologic function and reduced lesion volumes when administered 1 hour after injury. | [15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in neurodegenerative pathways and the logical flow of experiments is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.

Caspase-6 Activation and Downstream Effects in Neurodegeneration

Caption: Caspase-6 activation cascade and its role in neurodegeneration.

Experimental Workflow for Assessing the Neuroprotective Effects of this compound in vitro

Caption: In vitro workflow for evaluating this compound's neuroprotective effects.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and are intended as a guide. Optimization may be required for specific experimental conditions.

In Vitro Caspase-6 Activity Assay

This protocol measures the activity of caspase-6 in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)

-

This compound (for inhibition control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Cell Lysates: Culture neuronal cells and treat with the desired apoptotic stimulus. Harvest cells and lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine Protein Concentration: Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Set up the Reaction: In a 96-well black microplate, add 10-50 µg of protein lysate to each well. For inhibitor controls, pre-incubate lysates with this compound (e.g., 10 µM) for 30 minutes at 37°C.

-

Initiate the Reaction: Add the caspase-6 substrate (e.g., Ac-VEID-AFC to a final concentration of 50 µM) to each well.

-

Measure Fluorescence: Immediately begin reading the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC) at 37°C. Take readings every 5-10 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. Express caspase-6 activity as relative fluorescence units per microgram of protein per hour.

Western Blotting for Cleaved Huntingtin (Htt)

This protocol is for detecting the cleavage of Htt by caspase-6 in cell lysates following treatment with this compound.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Htt (N-terminal), anti-cleaved Htt (specific for the caspase-6 cleavage site), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Sample Preparation: Treat neuronal cells with a neurotoxic stimulus and this compound or vehicle control. Harvest and lyse cells in RIPA buffer. Determine protein concentration.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of cleaved Htt to total Htt and the loading control.

Immunocytochemistry for Active Caspase-6

This protocol allows for the visualization of active caspase-6 in cultured neurons.

Materials:

-

Cells cultured on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-active caspase-6

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Culture neurons on coverslips and apply experimental treatments.

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody against active caspase-6 (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash with PBS and then incubate with DAPI for 5-10 minutes.

-

Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

TUNEL Assay for Apoptosis in Brain Tissue

This protocol describes the detection of DNA fragmentation in brain tissue sections from in vivo studies.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Xylene and ethanol series (for deparaffinization and rehydration)

-

Proteinase K

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI or other nuclear counterstain

-

Mounting medium

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes. For frozen sections, bring to room temperature and fix if necessary.

-

Permeabilization: Incubate sections with Proteinase K solution.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.

-

Washing: Rinse the sections with PBS.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI.

-

Mounting: Wash and mount the sections.

-

Analysis: Examine the sections under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Conclusion

This compound is a powerful and specific tool for investigating the role of caspase-6 in neurodegeneration. By employing the quantitative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to elucidate the mechanisms of caspase-6-mediated neuronal dysfunction and to evaluate the therapeutic potential of caspase-6 inhibition. The visualization of key pathways and experimental workflows further aids in the conceptualization and interpretation of research findings in this critical area of neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bio-techne.com [bio-techne.com]

- 9. invivogen.com [invivogen.com]

- 10. Caspase Inhibitor Z-VAD-FMK [promega.jp]

- 11. selleckchem.com [selleckchem.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Enigmatic Executioner: A Technical Guide to Caspase-6 in Specific Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-6, a member of the cysteine-aspartic acid protease (caspase) family, has long been classified as an executioner caspase in the intricate process of apoptosis. However, a growing body of evidence reveals a more nuanced and complex role for this enzyme, extending beyond programmed cell death to encompass critical functions in neurodegeneration, innate immunity, and cancer.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of caspase-6 in various cell types, its activation pathways, and key substrates. It further details experimental protocols for its investigation and presents quantitative data to facilitate comparative analysis, aiming to equip researchers and drug development professionals with the essential knowledge to explore this intriguing therapeutic target.

The Diverse Roles of Caspase-6 Across Cell Types

While ubiquitously expressed, the function and impact of caspase-6 activation are highly cell-type-specific. Its roles range from inducing apoptosis to modulating inflammatory responses and contributing to the pathology of neurodegenerative diseases.

In the Nervous System: A Key Player in Neurodegeneration

In neurons, caspase-6 activity is strongly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD) and Huntington's disease (HD).[4][5][6] Unlike its classic apoptotic role, in neurons, activated caspase-6 is often found in the cytoplasm and neurites and does not always lead to cell death.[1][5] Its activation can precede clinical symptoms in aged individuals and correlates with cognitive decline.[5]

Key neuronal substrates of caspase-6 include:

-

Amyloid Precursor Protein (APP): Cleavage of APP by caspase-6 can lead to the production of the amyloid-β (Aβ) peptide, a hallmark of AD.[2][5][7]

-

Tau: Caspase-6 cleaves the microtubule-associated protein Tau, and the resulting truncated form (TauΔCasp6) is found in the neurofibrillary tangles characteristic of AD.[5][7]

-

Huntingtin (HTT): Cleavage of the huntingtin protein is a critical step in the development of Huntington's disease pathology.[4][6]

-

Drebrin, Spinophilin, and α-Tubulin: These cytoskeletal proteins are cleaved by caspase-6, potentially disrupting neuronal structure and function.[5]

Microinjection of active caspase-6 into primary human neurons induces a protracted form of apoptosis, highlighting its direct role in neuronal cell death pathways.[8] Furthermore, caspase-6 is involved in axon pruning during development and pathological axon degeneration.[1][9]

In the Immune System: A Regulator of Innate Immunity

Recent studies have unveiled a crucial, non-apoptotic role for caspase-6 in the innate immune system, particularly in macrophages.[3][10][11] Caspase-6 is a key regulator of inflammasome activation and can promote programmed cell death pathways, including pyroptosis, apoptosis, and necroptosis, collectively termed PANoptosis.[3][10][12]

In the context of influenza A virus (IAV) infection, caspase-6 facilitates ZBP1-mediated inflammasome activation and host defense.[3][10] It interacts with RIPK3 to promote the assembly of the ZBP1-PANoptosome, a critical inflammatory signaling complex.[13] Caspase-6 also promotes the differentiation of alternatively activated macrophages (AAMs).[3][10][14] In macrophages, caspase-6 can cleave IRAK-M, a negative regulator of Toll-like receptor signaling, and reduce the expression of the immunosuppressive cytokine IL-10.[2]

In Cancer: A Double-Edged Sword

The role of caspase-6 in cancer is complex and appears to be context-dependent. It can act as a tumor suppressor by executing apoptosis, and its expression can be induced by the p53 tumor suppressor protein, thereby lowering the threshold for cell death in response to chemotherapy.[15] The CASP6 gene is located in a region of frequent loss of heterozygosity in several cancers.[15]

Conversely, mutations in the CASP6 gene found in tumor tissues can negatively impact its catalytic efficiency, potentially contributing to the evasion of apoptosis.[16][17][18] Furthermore, caspase-6 has been implicated in mediating pyroptosis and necroptosis in cancer, highlighting its role in the crosstalk between different programmed cell death pathways.[12]

Quantitative Data on Caspase-6 Activity

Understanding the enzymatic properties of caspase-6 is crucial for designing specific inhibitors and assays. The following tables summarize key quantitative data.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-VEID-AFC | 14.5 ± 1.5 | 1.8 ± 0.1 | 1.2 x 105 |

| Lamin A | 0.2 ± 0.05 | 0.3 ± 0.02 | 1.5 x 106 |

| Table 1: Kinetic constants for human caspase-6.[19] |

| Inhibitor | IC50 (nM) | Assay Type |

| Z-VEID-FMK | 1.5 ± 0.3 | Ac-VEID-AFC cleavage |

| VEID-CHO | 0.8 ± 0.1 | Lamin A cleavage |

| Table 2: Inhibitor potency against human caspase-6.[19] |

Signaling and Activation Pathways of Caspase-6

Caspase-6 can be activated through multiple pathways, including autoactivation and cleavage by other caspases.

Caspase-6 Activation Pathways

// Nodes Procaspase6 [label="Procaspase-6", fillcolor="#4285F4"]; ActiveCaspase6 [label="Active Caspase-6", fillcolor="#EA4335"]; Caspase3 [label="Caspase-3", fillcolor="#34A853"]; Caspase1 [label="Caspase-1", fillcolor="#34A853"]; Caspase8 [label="Caspase-8", fillcolor="#34A853"]; Caspase7 [label="Caspase-7", fillcolor="#34A853"]; Caspase10 [label="Caspase-10", fillcolor="#34A853"]; p53 [label="p53", fillcolor="#FBBC05"]; HighConcentration [label="High Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptoticStimuli [label="Apoptotic Stimuli", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; InflammatoryStimuli [label="Inflammatory Stimuli", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotherapy [label="Chemotherapy", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HighConcentration -> Procaspase6 [label=" Autoactivation"]; ApoptoticStimuli -> Caspase3; Caspase3 -> Procaspase6 [label=" Cleavage at DVVD¹⁷⁹"]; ApoptoticStimuli -> Caspase8; Caspase8 -> Procaspase6; ApoptoticStimuli -> Caspase7; Caspase7 -> Procaspase6; ApoptoticStimuli -> Caspase10; Caspase10 -> Procaspase6; InflammatoryStimuli -> Caspase1; Caspase1 -> Procaspase6; Chemotherapy -> p53; p53 -> Procaspase6 [label=" Upregulates expression"]; Procaspase6 -> ActiveCaspase6 [label=" Proteolytic Processing"]; } } Caption: Caspase-6 can be activated by initiator caspases, effector caspases, and autoactivation.

Caspase-6 in Neuronal Apoptosis and Neurodegeneration

// Nodes ActiveCaspase6 [label="Active Caspase-6", fillcolor="#EA4335"]; APP [label="APP", fillcolor="#4285F4"]; Tau [label="Tau", fillcolor="#4285F4"]; HTT [label="Huntingtin", fillcolor="#4285F4"]; CytoskeletalProteins [label="Cytoskeletal Proteins\n(Drebrin, Spinophilin, α-Tubulin)", fillcolor="#4285F4"]; Abeta [label="Aβ Production", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NFTs [label="Neurofibrillary Tangles", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HD_Pathology [label="Huntington's Disease Pathology", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronalDysfunction [label="Neuronal Dysfunction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Protracted Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ActiveCaspase6 -> APP [label=" Cleaves"]; APP -> Abeta; ActiveCaspase6 -> Tau [label=" Cleaves"]; Tau -> NFTs; ActiveCaspase6 -> HTT [label=" Cleaves"]; HTT -> HD_Pathology; ActiveCaspase6 -> CytoskeletalProteins [label=" Cleaves"]; CytoskeletalProteins -> NeuronalDysfunction; ActiveCaspase6 -> Apoptosis; } } Caption: Caspase-6 cleaves key proteins implicated in neurodegenerative diseases.

Experimental Protocols for Investigating Caspase-6

Accurate and reliable methods are essential for elucidating the roles of caspase-6. This section provides detailed protocols for key experiments.

Caspase-6 Activity Assay (Fluorometric)

This assay measures caspase-6 activity based on the cleavage of a fluorogenic peptide substrate.

Materials:

-

Cell lysate or purified active caspase-6

-

Caspase cleavage buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Ac-VEID-AFC substrate (10 mM stock in DMSO)

-

Black 96-well plate

-

Fluorometer with 400 nm excitation and 505 nm emission filters

Protocol:

-

Prepare cell lysates by resuspending cells in chilled cell lysis buffer and incubating on ice for 10 minutes. Centrifuge to pellet debris.[20]

-

In a black 96-well plate, add 5-500 nM of enzyme (cell lysate or purified caspase-6) to each well.[19]

-

Add caspase cleavage buffer to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of 1 mM Ac-VEID-AFC substrate to each well (final concentration 100 µM).[19]

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure fluorescence every 5 minutes for 1 hour with excitation at 400 nm and emission at 505 nm.[19]

-

Calculate the initial linear rate of the reaction (RFU/min). The amount of fluorescent product released is proportional to the caspase-6 activity.

Caspase-6 Substrate Cleavage Assay (ELISA-based for Lamin A)

This method quantifies caspase-6 activity by detecting the cleavage of its specific protein substrate, lamin A.[19][21]

Materials:

-

Cell lysates

-

Purified lamin A protein

-

Caspase cleavage buffer

-

Meso Scale Discovery (MSD) plates

-

Primary antibody: Rabbit anti-cleaved lamin A (Asp230)

-

Secondary antibody: Goat anti-rabbit SULFO-TAG™ antibody

-

MSD Read Buffer T

-

MSD Sector Imager

Protocol:

-

Prepare cell lysates as described above.

-

Mix 20 µg of total protein from cell lysates with 100 ng of purified lamin A protein in 1x caspase cleavage buffer.[19]

-

Incubate the samples for 3 hours at 37°C to allow for lamin A cleavage.

-

Spot 5 µL of the reaction mixture into each well of an MSD plate.

-

Allow the samples to dry and then block the plate with 5% BSA in PBS for 1 hour.

-

Wash the plate three times with PBS containing 0.05% Tween-20.

-

Incubate with the primary antibody against cleaved lamin A (1:100 dilution in 1% BSA/PBS) for 1 hour.[19]

-

Wash the plate as in step 6.

-

Incubate with the SULFO-TAG™ labeled secondary antibody (1:500 in 1% BSA/PBS) for 1 hour.[19]

-

Wash the plate as in step 6.

-

Add 150 µL of MSD Read Buffer T to each well and immediately read the plate on an MSD Sector Imager. The electrochemiluminescence signal is proportional to the amount of cleaved lamin A.

Western Blotting for Active Caspase-6 and Cleaved Substrates

This technique is used to visualize the processed, active form of caspase-6 and the cleavage of its substrates.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Anti-caspase-6 (to detect pro- and active forms)

-

Anti-cleaved lamin A

-

Anti-cleaved PARP

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Separate proteins from cell lysates (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved p18/p11 subunits indicates active caspase-6, and the presence of specific cleavage products of substrates like lamin A confirms its activity.

Experimental Workflow for Investigating Caspase-6 in a Specific Cell Type

// Nodes CellCulture [label="Cell Culture of Interest", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Induce Stimulus (e.g., Apoptotic Agent, Inflammatory Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells at Different Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; LysatePrep [label="Prepare Cell Lysates", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivityAssay [label="Caspase-6 Activity Assay (Fluorometric)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for Active Caspase-6 and Cleaved Substrates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ELISA [label="Lamin A Cleavage ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> Treatment; Treatment -> Harvest; Harvest -> LysatePrep; LysatePrep -> ActivityAssay; LysatePrep -> WesternBlot; LysatePrep -> ELISA; ActivityAssay -> DataAnalysis; WesternBlot -> DataAnalysis; ELISA -> DataAnalysis; } } Caption: A general workflow for studying caspase-6 activation and function in a given cell type.

Conclusion

Caspase-6 is emerging as a critical enzyme with diverse, cell-type-specific roles that extend far beyond its initial classification as a simple executioner of apoptosis. Its involvement in neurodegenerative diseases, innate immunity, and cancer makes it a compelling target for therapeutic intervention. The technical guidance provided here on its function, quantitative analysis, and experimental investigation is intended to empower researchers to further unravel the complexities of this enigmatic caspase and pave the way for novel drug discovery efforts. A thorough understanding of its context-dependent activities is paramount for the successful development of selective modulators of caspase-6 for a range of human diseases.

References

- 1. Caspase 6 - Creative Enzymes [creative-enzymes.com]

- 2. Caspase 6 - Wikipedia [en.wikipedia.org]

- 3. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Expression and Activation of Caspase-6 in Human Fetal and Adult Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.csiro.au [discovery.csiro.au]

- 12. Caspase-6 is a key regulator of cross-talk signal way in PANoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CASP6 | Cancer Genetics Web [cancerindex.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. A quantitative method for the specific assessment of caspase-6 activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VEID-FMK: A Technical Guide for Preliminary In Vitro Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, for its application in preliminary in vitro apoptosis research. We will explore its mechanism of action, provide detailed experimental protocols, and present data in a structured format to facilitate experimental design and interpretation.

Core Concepts: Understanding this compound and its Role in Apoptosis

This compound is a cell-permeable peptide fluoromethyl ketone (FMK) that specifically targets and inhibits the activity of caspase-6, an executioner caspase in the apoptotic signaling cascade.[1][2] Caspases are a family of cysteine proteases that play a central role in the initiation and execution phases of apoptosis.[3][4][5] They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[4]

The activation of executioner caspases, including caspase-3, -6, and -7, is a critical step in apoptosis, leading to the cleavage of numerous cellular substrates and ultimately, the dismantling of the cell.[3][4][6] Caspase-6 has unique substrates, such as lamin A/C, which is a component of the nuclear lamina.[3][6] The cleavage of lamin A/C by caspase-6 contributes to the characteristic nuclear condensation and fragmentation observed during apoptosis.[6]

By irreversibly binding to the active site of caspase-6, this compound prevents the cleavage of its substrates, thereby inhibiting the downstream events of apoptosis.[1][2] This makes it a valuable tool for studying the specific role of caspase-6 in various apoptotic pathways and for identifying potential therapeutic agents that modulate this process.

Quantitative Data: Inhibitor Characteristics

| Inhibitor | Target | Organism | Cell Line | Effective Concentration | Application |

| This compound | Caspase-6 | Human | SH-SY5Y | 1 µM | Inhibition of camptothecin-induced apoptosis. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments utilizing this compound to study apoptosis.

Protocol 1: Inhibition of Apoptosis using this compound and Analysis by Western Blot

This protocol describes the induction of apoptosis in a cell line, treatment with this compound, and subsequent analysis of apoptosis markers by western blotting.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Camptothecin)

-

This compound (supplied in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-6, anti-β-actin)[1]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with 1 µM this compound or vehicle (DMSO) for 1 hour.

-

Induce apoptosis by adding the apoptosis-inducing agent (e.g., 10 µM camptothecin) to the cells.

-

Incubate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Expected Results: In apoptotic cells, you would expect to see a decrease in the full-length PARP protein and an increase in the cleaved PARP fragment. Similarly, an increase in the cleaved (active) form of caspase-3 would be observed. Treatment with this compound should inhibit the cleavage of caspase-6 substrates like PARP, resulting in a stronger band for the full-length protein compared to the untreated apoptotic sample.

Protocol 2: Analysis of Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptosis in cells treated with an apoptosis inducer and this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

This compound

-

DMSO

-

PBS

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[7]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and treat with the apoptosis-inducing agent and this compound (or vehicle) as described in Protocol 1.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the supernatant) by centrifugation.

-

Wash the cells once with cold PBS.[7]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7][8][9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[8]

-

Use appropriate compensation settings for the fluorochromes used.

-

Collect data for a sufficient number of events (e.g., 10,000 cells).

-

Data Interpretation:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

Treatment with this compound is expected to reduce the percentage of cells in the early and late apoptotic populations compared to the cells treated with the apoptosis inducer alone.

Visualizations

Signaling Pathway

Caption: Simplified overview of the caspase cascade in apoptosis and the inhibitory action of this compound.

Experimental Workflow: Western Blot Analysis

Caption: Step-by-step workflow for analyzing apoptosis markers by Western Blot.

Experimental Workflow: Flow Cytometry Analysis

Caption: Workflow for assessing apoptosis by Annexin V and PI staining using flow cytometry.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Annexin V Staining Protocol [bdbiosciences.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

Whitepaper: Exploring the Effects of Caspase-6 Inhibition on Cell Fate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Caspase-6, a member of the executioner caspase family, is a cysteine-aspartic protease that plays a multifaceted role in cellular homeostasis and disease. While traditionally associated with the execution phase of apoptosis, emerging evidence highlights its distinct activation mechanisms and substrate portfolio, implicating it in processes beyond programmed cell death, notably neurodegeneration and innate immunity. Its cleavage of specific neuronal proteins, such as huntingtin and amyloid precursor protein, has positioned caspase-6 as a critical therapeutic target for neurodegenerative disorders including Huntington's and Alzheimer's disease.[1][2] This technical guide provides an in-depth exploration of the molecular pathways governed by caspase-6, the consequences of its inhibition on cell fate, and detailed protocols for its investigation.

The Role of Caspase-6 in Cell Fate

Caspase-6 is classified as an effector caspase, alongside caspases-3 and -7, which are responsible for the controlled demolition of cellular components during apoptosis.[3][4] However, it possesses unique characteristics that distinguish it from other executioners.

-

Activation Mechanisms: Caspase-6 activation is complex. It can be processed and activated by the principal executioner caspase-3.[5][6] Uniquely, it can also undergo autoactivation, particularly at high concentrations.[5] This self-activation can be initiated by intramolecular self-cleavage.[7] Furthermore, caspase-6 can be activated by the inflammatory caspase-1, linking it to inflammation pathways.[6] Once active, caspase-6 can participate in a feedback amplification loop by cleaving and activating upstream initiator caspases, such as caspase-8.[8][9]

-

Key Substrates and Cellular Functions: The substrates of caspase-6 dictate its functional role. Its most specific and well-known substrate is Lamin A/C , a nuclear lamina protein.[7][10] Cleavage of Lamin A/C leads to the breakdown of the nuclear envelope, a hallmark of apoptosis.[5] Beyond apoptosis, caspase-6 is implicated in other cell fate decisions:

-

Neurodegeneration: Caspase-6 cleaves several neuronal proteins whose fragments are pathogenic. These include the huntingtin (Htt) protein in Huntington's disease and the Amyloid Precursor Protein (APP) and Tau in Alzheimer's disease.[1][11][12] Cleavage of mutant Htt is considered a prerequisite for the neuropathological features of Huntington's disease.[1]

-

Innate Immunity: Recent studies have shown that caspase-6 is a key regulator of innate immunity and inflammasome activation.[13][14] It can promote programmed cell death pathways like pyroptosis and necroptosis, highlighting a role in host defense against infection.[8][13]

-

Cancer: The role of caspase-6 in cancer is context-dependent. As a pro-apoptotic enzyme, its inhibition or mutation can promote tumorigenesis.[15] However, the intricate crosstalk between different cell death pathways makes its function complex, and targeting caspases in cancer therapy is an active area of research.[16][17]

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the impact of caspase-6 inhibition.

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of caspases and non-caspase proteases in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anygenes.com [anygenes.com]

- 5. Caspase 6 - Creative Enzymes [creative-enzymes.com]

- 6. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tumor-Associated Mutations in Caspase-6 Negatively Impact Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of Z-VEID-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VEID-FMK (Carbobenzoxy-Val-Glu-Ile-Asp-fluoromethylketone) is a potent and selective irreversible inhibitor of caspase-6, a member of the cysteine-aspartate protease (caspase) family. Caspases play critical roles in the orchestrated process of apoptosis (programmed cell death) and inflammation. Caspase-6, in particular, has garnered significant interest due to its distinct role in the execution phase of apoptosis and its implication in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, experimental protocols, and the signaling pathways it helps to elucidate.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-6 (Val-Glu-Ile-Asp, VEID). The fluoromethylketone (FMK) group at the C-terminus forms a covalent bond with the cysteine residue in the active site of caspase-6, leading to its irreversible inhibition. The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor, allowing for its effective use in cell-based assays. While this compound is highly selective for caspase-6, it may also inhibit other caspases, such as caspases 3, 7, and 8, but with much lower efficiency.[1]

Data Presentation

Table 1: Specificity of this compound

| Caspase | Z-VAD-FMK IC50 (nM) | This compound (Qualitative Specificity) |

| Caspase-1 | Potent Inhibition | Less Potent |

| Caspase-3 | Potent Inhibition | Less Potent |

| Caspase-6 | Potent Inhibition | Highly Potent and Selective |

| Caspase-7 | Potent Inhibition | Less Potent |

| Caspase-8 | Potent Inhibition | Less Potent |

| Caspase-9 | Potent Inhibition | Less Potent |

| Caspase-10 | Potent Inhibition | Less Potent |

Note: IC50 values for Z-VAD-FMK can be in the low to mid-nanomolar range for various caspases.[2] The selectivity of this compound for caspase-6 is based on its tetrapeptide sequence, which mimics the preferred substrate recognition motif of caspase-6.

Table 2: Common Experimental Concentrations of this compound

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application.

| Application | Cell Type | Concentration Range | Incubation Time | Reference |

| Inhibition of Apoptosis | HepG2 | 50 µM | 1 hour pre-treatment | [3] |

| Inhibition of Apoptosis | Granulosa Cells | 50 µM | 48 hours | [4] |

| Inhibition of Huntingtin Cleavage | HEK 293T | 50 µM | From 60 min prior to transfection | [5] |

Signaling Pathways

Caspase-6 Activation in Apoptosis

Caspase-6 is considered an executioner caspase, activated downstream of initiator caspases such as caspase-8 and caspase-9.[6][7] The activation of caspase-6 can also be triggered by other executioner caspases like caspase-3 and can even undergo auto-processing.[8] Once activated, caspase-6 cleaves a specific set of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Role of Caspase-6 in Neurodegeneration

In neurodegenerative diseases, caspase-6 has been shown to cleave specific neuronal proteins, contributing to cellular dysfunction and death.[9][10] Key substrates include huntingtin (Htt) in Huntington's disease and amyloid precursor protein (APP) in Alzheimer's disease. The cleavage of these proteins generates toxic fragments that can aggregate and exacerbate the disease pathology.

Experimental Protocols

In Vitro Caspase-6 Activity Assay

This protocol is for measuring the activity of purified caspase-6 or caspase-6 in cell lysates using a fluorogenic substrate. This compound is used as a specific inhibitor to confirm that the measured activity is from caspase-6.

Materials:

-

Cell lysate or purified recombinant caspase-6

-

This compound (stock solution in DMSO)

-

Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Samples: Thaw cell lysates or purified caspase-6 on ice. Dilute samples to the desired concentration in assay buffer.

-

Inhibitor Treatment: In a 96-well plate, add assay buffer to each well. For inhibitor control wells, add this compound to a final concentration of 10-50 µM. For experimental wells, add an equal volume of DMSO.

-

Initiate Reaction: Add the cell lysate or purified caspase-6 to each well.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Ac-VEID-AFC) to a final concentration of 50 µM to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the rates between the untreated and this compound-treated samples to determine the specific caspase-6 activity.

Western Blot Analysis of Caspase-6 Substrate Cleavage

This protocol describes the detection of the cleavage of a specific caspase-6 substrate, such as huntingtin (Htt) or lamin A, in cells treated with an apoptotic stimulus in the presence or absence of this compound.

Materials:

-

Cultured cells

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the cleaved substrate (e.g., anti-cleaved lamin A) or the N-terminus of the substrate (e.g., anti-Htt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat one set of cells with this compound (e.g., 50 µM) for 1 hour. Induce apoptosis in both this compound-treated and untreated cells with an appropriate stimulus. Include a vehicle-treated control group.

-

Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities corresponding to the full-length and cleaved forms of the substrate. A reduction in the cleaved fragment in the this compound-treated sample indicates specific inhibition of caspase-6-mediated cleavage.

Immunofluorescence Staining for Activated Caspase-6 Substrates

This protocol allows for the visualization of the subcellular localization of cleaved caspase-6 substrates, such as cleaved lamin A, in apoptotic cells.

Materials:

-

Cells grown on coverslips

-

Apoptotic stimulus

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against the cleaved substrate (e.g., anti-cleaved lamin A)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Treatment: Seed cells on coverslips. Pre-treat with this compound and induce apoptosis as described in the Western blot protocol.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

-

Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C. Wash, then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The presence of the fluorescent signal in the apoptotic cells and its absence or reduction in the this compound-treated cells confirms the specific cleavage of the substrate by caspase-6.

Conclusion

This compound is an invaluable tool for researchers studying the intricate roles of caspase-6 in apoptosis and neurodegeneration. Its selectivity and cell-permeability make it suitable for a wide range of in vitro and cell-based assays. By utilizing the protocols and understanding the signaling pathways outlined in this guide, scientists can effectively investigate the specific functions of caspase-6 and explore its potential as a therapeutic target in various diseases. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.

References

- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. [PDF] Activation and regulation of caspase-6 and its role in neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]

Z-VEID-FMK: A Technical Guide to its Role in Cellular Disassembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VEID-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-6, a key executioner enzyme in the apoptotic cascade.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its critical involvement in the intricate processes of cellular disassembly. Understanding the function of this compound is paramount for research in apoptosis, neurodegenerative diseases, and the development of novel therapeutic interventions.

Caspases, a family of cysteine-aspartic proteases, are central to the initiation and execution of programmed cell death. Caspase-6, in particular, plays a crucial role in the breakdown of cellular structures by cleaving specific protein substrates, leading to the morphological hallmarks of apoptosis.[5][6] this compound serves as an invaluable tool to dissect the specific contributions of caspase-6 in these pathways.

Mechanism of Action

This compound is a synthetic tetrapeptide (Z-Val-Glu-Ile-Asp) linked to a fluoromethylketone (FMK) group. This design allows it to specifically target and inhibit caspase-6. The peptide sequence mimics the cleavage site recognized by caspase-6, guiding the inhibitor to the enzyme's active site. The FMK group then forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of its proteolytic activity. The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor.

Quantitative Data

| Inhibitor | Target | IC50 / Effective Concentration | Assay System | Reference |

| VEID-CHO (similar to this compound) | Caspase-6 | 64 ± 20 nM | Lamin-based ELISA | [7] |

| VEID-CHO (similar to this compound) | Caspase-6 | 56 ± 6 nM | VEID-based fluorometric assay | [7] |

| This compound | Caspase-6 | 50 µM (effective concentration) | Inhibition of drug-induced caspase-6 activity and apoptosis in HepG2 cells | [1][3] |

| Z-VAD-FMK (pan-caspase inhibitor) | Caspase-6 | 44 µM | Inhibition of lamin A/C cleavage | Not explicitly cited |

Note: IC50 values can vary depending on the assay conditions and substrate used.

Signaling Pathways

Caspase-6 is activated through a proteolytic cascade initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Once activated, caspase-6 proceeds to cleave a specific set of cellular substrates, leading to the systematic disassembly of the cell.

Caption: Caspase-6 Activation Pathways.

The cleavage of specific substrates by caspase-6 is a critical step in cellular disassembly.

References

- 1. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]